molecular formula C7H14N2O2 B1474815 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one CAS No. 1695145-19-7

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one

Cat. No.: B1474815
CAS No.: 1695145-19-7
M. Wt: 158.2 g/mol
InChI Key: BYLDSIFIWVQVBD-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . This molecule features an azetidine ring, a four-membered saturated heterocycle that is of significant interest in medicinal chemistry and drug discovery . The structure combines a 3-hydroxymethyl group on the azetidine ring with a 2-aminopropan-1-one chain, presenting multiple functional handles for chemical synthesis. Azetidine-based scaffolds are increasingly valued in diversity-oriented synthesis for accessing new chemical space, particularly in the development of compounds for central nervous system (CNS) targets . The embedded phenethylamine-like motif and the functional group density make this scaffold a promising building block for generating lead-like molecules. Researchers can utilize this compound as a key intermediate for constructing more complex, fused, and bridged ring systems to explore structure-activity relationships. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-amino-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-5(8)7(11)9-2-6(3-9)4-10/h5-6,10H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLDSIFIWVQVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

One common approach involves starting from amino alcohols or haloalcohols, which undergo intramolecular cyclization to form the azetidine ring. For example, an amino alcohol with a terminal hydroxymethyl group can be activated (e.g., via tosylation) and then cyclized under basic conditions to yield the 3-(hydroxymethyl)azetidine ring system.

  • Reaction conditions : Use of activating agents such as tosyl chloride (TsCl) to convert hydroxyl groups into better leaving groups.
  • Cyclization : Intramolecular nucleophilic substitution under mild to moderate base conditions (e.g., sodium hydride, potassium carbonate).
  • Outcome : Formation of the azetidine ring with retention of the hydroxymethyl group.

This method allows the synthesis of 3-hydroxyazetidinyl derivatives, which can be further functionalized to introduce the amino and propanone groups.

Aziridine Ring Opening and Rearrangement

Another approach utilizes aziridine intermediates bearing hydroxymethyl substituents. Aziridines are three-membered nitrogen heterocycles that can be ring-expanded or rearranged to azetidines.

  • Starting materials : trans- or cis-2-aryl-3-(hydroxymethyl)aziridines.
  • Procedure : Acid-catalyzed ring expansion or rearrangement in mixed solvents (e.g., THF/water) with p-toluenesulfonic acid (p-TsOH).
  • Conditions : Heating at 40 °C to reflux for several hours (3–30 h).
  • Workup : Neutralization, extraction, drying, and purification by column chromatography.

This method yields syn- or anti-2-amino-1-arylpropan-1,3-diols, which are structurally related to the target compound and can be adapted for synthesis of this compound by appropriate choice of substituents and further functionalization.

Direct Functionalization of Azetidine Rings

In some cases, pre-formed azetidine rings can be functionalized directly:

These transformations are useful for tailoring the compound's properties and preparing analogues for research.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose Notes
Activation of hydroxyl group Tosyl chloride (TsCl), pyridine Convert -OH to tosylate for cyclization Mild conditions preferred
Cyclization Base (NaH, K2CO3), solvent (THF, DMF) Intramolecular nucleophilic substitution Temperature: 0–50 °C
Aziridine ring expansion p-Toluenesulfonic acid (p-TsOH), THF/water Acid-catalyzed ring expansion/rearrangement Heating 40 °C to reflux, 3–30 h
Oxidation Pyridinium chlorochromate (PCC), DMSO Convert -CH2OH to carbonyl group Controlled to avoid overoxidation
Reduction Sodium borohydride (NaBH4), LiAlH4 Reduce carbonyl to alcohol Anhydrous conditions preferred
Substitution Alkyl halides, acyl chlorides Modify amino group Requires base or catalyst

Research Findings and Yields

  • Acid-catalyzed ring expansion of cis- or trans-2-aryl-3-(hydroxymethyl)aziridines provides syn- or anti-2-amino-1-arylpropan-1,3-diols in yields ranging from 30% to 70% after chromatographic purification.
  • Cyclization via tosylate intermediates typically affords azetidine derivatives in moderate to good yields (>60%).
  • Oxidation and reduction steps are generally high-yielding (>80%) when carefully controlled to avoid side reactions.
  • Industrial methods optimize these steps using continuous flow reactors to enhance yield, purity, and scalability.

Data Table: Key Synthetic Routes and Outcomes

Method Starting Material Key Reagent(s) Conditions Yield (%) Notes
Cyclization via tosylate Amino alcohol with hydroxymethyl group Tosyl chloride, base 0–50 °C, several hours 60–75 Mild conditions, scalable
Aziridine ring expansion trans- or cis-2-aryl-3-(hydroxymethyl)aziridine p-TsOH, THF/water 40 °C to reflux, 3–30 h 30–70 Stereoselective, requires purification
Oxidation of hydroxymethyl 3-hydroxyazetidine derivative PCC, DMSO Room temp, short time >80 Controlled oxidation
Reduction of carbonyl Ketone-containing azetidine NaBH4, LiAlH4 Anhydrous, 0–25 °C >85 High selectivity
Amino group substitution Azetidine derivative Alkyl halides, acyl chlorides Base, solvent-dependent Variable Used for derivative synthesis

Summary and Outlook

The preparation of this compound relies on well-established synthetic organic chemistry techniques focusing on azetidine ring formation and functional group manipulation. The main synthetic routes involve cyclization of amino alcohol precursors or acid-catalyzed ring expansion of aziridines, followed by oxidation, reduction, or substitution reactions to achieve the desired substitution pattern.

Research indicates that these methods are adaptable for producing this compound with good yields and purity, suitable for further applications in medicinal chemistry and material science. Continuous improvements in reaction conditions, catalyst design, and flow chemistry are expected to enhance the efficiency and scalability of these syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products

    Oxidation: The major product would be 2-Amino-1-(3-(carboxymethyl)azetidin-1-yl)propan-1-one.

    Reduction: The major product would be 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural Analogues with Azetidine and Piperazine Moieties

Azetidine and piperazine rings are common in bioactive molecules due to their conformational rigidity and ability to modulate pharmacokinetic properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes
2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one (Target) Azetidine 3-Hydroxymethyl C$7$H${14}$N$2$O$2$* ~158.2* Hypothesized enhanced solubility due to -CH$_2$OH
3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one Azetidine 3-Methoxy C$7$H${14}$N$2$O$2$ 158.2 High purity (95%); discontinued commercial availability
2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one Piperazine 4-(3-Trifluoromethylphenyl) C${14}$H${18}$N$3$OF$3$ 302.14 Antiseizure/antinociceptive candidate; 98% yield
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride Phenylpropanone 3-Chlorophenyl C$9$H${11}$Cl$_2$NO 240.61 Halogenated derivative; potential CNS activity
(S)-2-Amino-1-(2-(4-fluorophenyl)-3-(4-fluorophenylamino)-imidazolopiperazin-7-yl)-propan-1-one Imidazolopiperazine Fluorophenyl groups C${23}$H${22}$F$2$N$6$O 456.46 Antimalarial activity (IC$_{50}$: 64–90 nM)


*Inferred based on structural analogs.

Impact of Substituents on Physicochemical Properties

  • Hydroxymethyl vs.
  • Halogenated Derivatives: Compounds like 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but raise toxicity concerns .
  • Fluorinated Imidazolopiperazines : Fluorine substituents in antimalarial compounds (e.g., IC$_{50}$ values of 20–90 nM) improve target binding via hydrophobic and electrostatic interactions .

Biological Activity

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one, with the CAS number 1695145-19-7, is a compound characterized by its unique azetidine ring structure that incorporates both an amino group and a hydroxymethyl group. This structural configuration positions it as a significant candidate in medicinal chemistry and biological research due to its potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₇H₁₄N₂O₂
Molecular Weight158.20 g/mol
CAS Number1695145-19-7
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating various biological pathways. Notably, derivatives of hydroxymethyl azetidine have been identified as potent inhibitors of DNA polymerase Theta (Polθ), which is implicated in DNA repair mechanisms, particularly in BRCA-deficient tumors .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in cancer therapy:

  • Polθ Inhibition : Research has shown that derivatives of 3-hydroxymethyl azetidine, including compounds related to this compound, exhibit significant antiproliferative properties in DNA repair-compromised cells. This suggests a promising role in synthetic-lethal strategies for treating certain cancer types .
  • Synthetic Applications : The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds. Its unique functional groups allow for diverse chemical reactivity, making it a versatile intermediate in pharmaceutical chemistry .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with similar compounds:

Compound NameStructural FeaturesBiological Relevance
Azetidine-3-ylmethanolLacks amino and carbonyl groupsLimited biological activity
1-(3-(Hydroxymethyl)azetidin-1-yl)ethan-1-oneDifferent substitution pattern on azetidine ringPotentially lower reactivity

The presence of both an amino group and a hydroxymethyl group allows for enhanced reactivity and potential biological activity compared to these similar compounds.

Potential Therapeutic Uses

The compound's structural characteristics make it a candidate for various therapeutic applications:

  • Anticancer Agents : As indicated by its ability to inhibit Polθ, it may play a role in developing targeted cancer therapies.
  • Enzyme Inhibition : Its mechanism suggests potential use as an enzyme inhibitor, which could be beneficial in various metabolic disorders.

Future Directions in Research

Further research is needed to explore the full range of biological activities associated with this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing its application in clinical settings.

Q & A

Q. Basic

  • NMR :
    • ¹H NMR : Peaks at δ 3.6–4.2 ppm (azetidine CH₂) and δ 4.4–4.8 ppm (hydroxymethyl -CH₂OH) .
    • ¹³C NMR : Signals at 60–70 ppm (azetidine C-N) and 65–70 ppm (hydroxymethyl C-OH).
  • FT-IR : Stretching vibrations at 3200–3400 cm⁻¹ (O-H) and 1650–1700 cm⁻¹ (C=O from propanone).
  • X-ray crystallography : Resolves spatial arrangement; use SHELXL for refinement to confirm bond angles (e.g., C-N-C in azetidine: ~94°) .

How should researchers design experiments to address variable bioactivity linked to stereochemical impurities?

Advanced
Variable bioactivity (e.g., anti-biofilm efficacy) may stem from:

  • Stereochemical contamination : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (>98% purity required).
  • Solvent effects : Test activity in polar (DMSO/PBS) vs. nonpolar (hexane) solvents to isolate solvent-protein interactions .
  • Control experiments : Compare racemic mixtures with enantiopure samples in dose-response assays (IC₅₀). For biofilm inhibition, use Pseudomonas aeruginosa models with crystal violet quantification .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced

  • Docking studies : Use AutoDock Vina to model binding to bacterial enzymes (e.g., P. aeruginosa LasR). The hydroxymethyl group may form hydrogen bonds with Asp73 or Tyr56 .
  • MD simulations : GROMACS can simulate stability of ligand-protein complexes over 100 ns trajectories. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA).
  • QSAR models : Correlate substituent effects (e.g., azetidine ring size) with biofilm inhibition potency using partial least squares regression .

How does the hydroxymethyl group influence stability under physiological conditions?

Q. Advanced

  • pH-dependent degradation : At pH < 5, the hydroxymethyl group undergoes acid-catalyzed hydrolysis, forming a ketone byproduct. Monitor via LC-MS (m/z shifts +18 Da) .
  • Oxidative stability : Susceptible to ROS; add antioxidants (e.g., ascorbic acid) in cell culture media.
  • Analytical tracking : Use UPLC-PDA at 254 nm to quantify degradation products. Half-life in PBS (pH 7.4): ~48 hours at 25°C .

What strategies mitigate low solubility in aqueous buffers during in vitro assays?

Q. Basic

  • Co-solvents : Use ≤5% DMSO or cyclodextrin-based solubilizers (e.g., HP-β-CD).
  • Salt formation : Synthesize hydrochloride salts (e.g., via HCl gas bubbling) to enhance water solubility (>10 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one
Reactant of Route 2
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2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one

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